

Physical and chemical properties of substituted isoxazoles

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Compound of Interest

Compound Name: 5-Ethyl-isoxazole-4-carboxylic acid

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An In-depth Technical Guide to the Physical and Chemical Properties of Substituted Isoxazoles
For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physical and chemical properties of substituted isoxazoles, a class of five-membered heterocyclic compounds of significant interest in medicinal chemistry. Isoxazoles are integral components in numerous pharmaceuticals due to their diverse biological activities, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects.^{[1][2]} Their unique structural and electronic properties make them versatile scaffolds in drug design, capable of enhancing pharmacokinetic profiles and improving efficacy.^{[3][4]} This document details their physical characteristics, chemical reactivity, key synthetic protocols, and biological significance, with a focus on applications relevant to drug discovery and development.

Physical Properties of Substituted Isoxazoles

The physical properties of isoxazoles are highly dependent on the nature and position of their substituents. These properties are critical for predicting the behavior of isoxazole-containing compounds in biological systems, including their solubility, membrane permeability, and interaction with protein targets.

Melting and Boiling Points

Substituents significantly influence the intermolecular forces and crystalline packing of isoxazoles, thereby affecting their melting and boiling points. Generally, increasing molecular weight and polarity, or introducing groups capable of hydrogen bonding, will raise these values.

Compound Name	Substituents	Melting Point (°C)	Boiling Point (°C)
3,5-Dimethylisoxazole	3-CH ₃ , 5-CH ₃	-14[1][5][6]	141-144[1][5][6][7]
5-Methylisoxazole-4-carboxylic acid	5-CH ₃ , 4-COOH	144-148	-
3-(4-methoxyphenyl)-5-phenylisoxazole	3-(p-MeO-Ph), 5-Ph	120-121[8]	-
5-(3-bromo-4-fluorophenyl)-3-phenylisoxazole	3-Ph, 5-(3-Br-4-F-Ph)	165-166[8]	-

Acidity and Basicity (pKa)

The isoxazole ring itself is a very weak base due to the electron-withdrawing nature of the oxygen atom, with the pKa of protonated 3,5-dimethylisoxazole being approximately 1.26.[9] The acidity or basicity of substituted isoxazoles is primarily determined by their functional groups. For instance, carboxylic acid substituents are acidic, while amino groups are basic.

Compound Name	Functional Group	pKa
5-Methylisoxazole-3-carboxylic acid	Carboxylic Acid	3.46 ± 0.10[10]

Spectroscopic Properties

Spectroscopic analysis is fundamental for the structural elucidation and characterization of substituted isoxazoles.

Infrared (IR) Spectroscopy: Characteristic IR absorption bands help identify the isoxazole core and its functional groups.

Functional Group / Bond	Typical Wavenumber (cm ⁻¹)
C=N Stretch	1510 - 1620
C=C Stretch	1400 - 1500
N-O Stretch	900 - 1400
C-H Stretch (Aromatic)	3000 - 3100

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are invaluable for determining the precise substitution pattern on the isoxazole ring. Chemical shifts are influenced by the electronic effects (inductive and resonance) of the substituents.[\[11\]](#)[\[12\]](#)

¹H NMR Chemical Shifts (in CDCl₃)

Position	Typical Chemical Shift (δ, ppm)
H-3	~8.2 - 8.5
H-4	~6.3 - 6.8

| H-5 | ~8.5 - 8.8 |

¹³C NMR Chemical Shifts (in CDCl₃)[\[8\]](#)[\[12\]](#)[\[13\]](#)

Position	Typical Chemical Shift (δ, ppm)
C-3	~150 - 160
C-4	~100 - 110

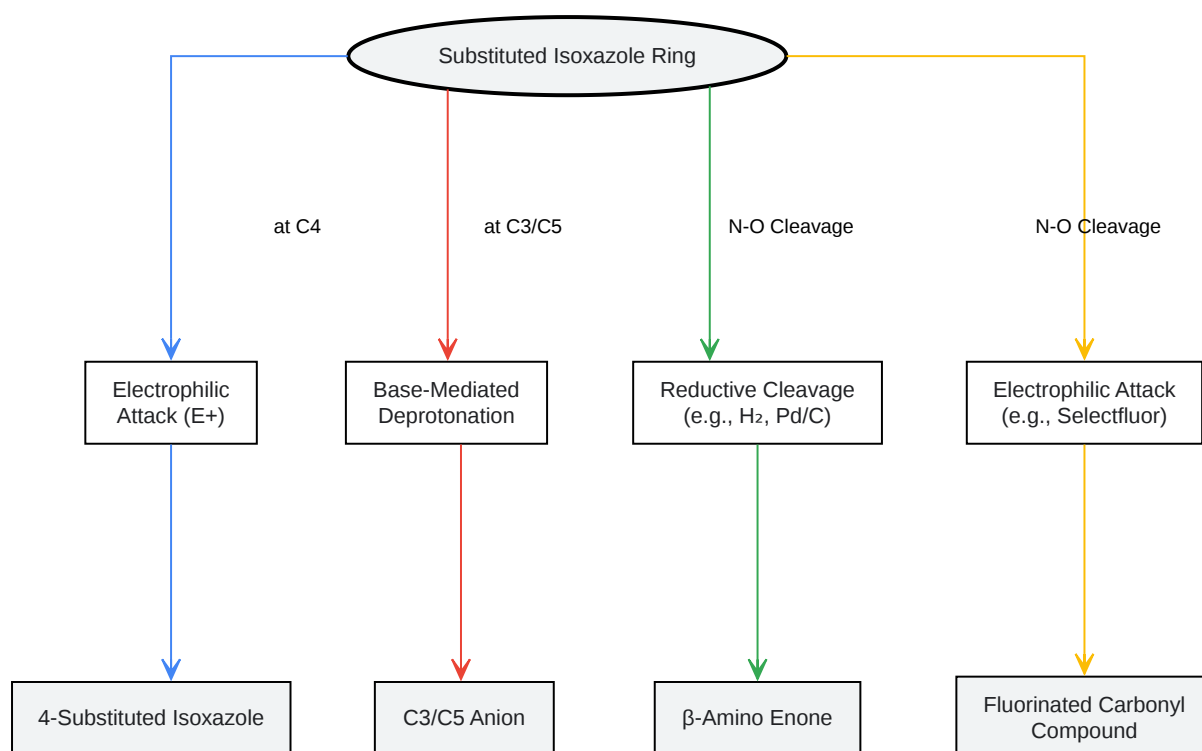
| C-5 | ~165 - 175 |

UV-Visible (UV-Vis) Spectroscopy: Isoxazoles typically exhibit absorption maxima in the UV region, corresponding to $\pi \rightarrow \pi^*$ electronic transitions. The exact wavelength (λ_{max}) and molar absorptivity are dependent on the substituents and the extent of conjugation.

Chemical Properties and Reactivity

The chemical reactivity of the isoxazole ring is characterized by its aromaticity, the presence of two electronegative heteroatoms, and a relatively weak N-O bond.

- **Electrophilic Aromatic Substitution:** Due to the ring's overall electron-deficient nature compared to benzene, electrophilic substitution is less facile. When it occurs, it is highly regioselective, favoring the C4 position.^{[9][14]} This is because the Wheland intermediates for attack at C4 are more stable and do not place a positive charge adjacent to the electronegative oxygen atom.
- **Nucleophilic Attack and Ring Opening:** The isoxazole ring is susceptible to cleavage under various conditions, a property widely exploited in organic synthesis.^{[15][16]}
 - **Reductive Cleavage:** Catalytic hydrogenation (e.g., with Raney Nickel or Pd/C) readily cleaves the weak N-O bond to yield β -amino enones.^[9]
 - **Base-Mediated Opening:** Strong bases can deprotonate the C3 or C5 positions, which can lead to ring-opening reactions, especially if the isoxazole is quaternized at the nitrogen atom.
 - **Electrophilic Attack on Nitrogen:** Treatment with an electrophilic fluorinating agent like Selectfluor can induce a ring-opening fluorination, yielding tertiary fluorinated carbonyl compounds.^{[17][18][19]}



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Diagram 1: Key Reactivity Pathways of the Substituted Isoxazole Ring.

Experimental Protocols for Synthesis

A variety of synthetic methods are available for constructing the isoxazole ring. The choice of method depends on the desired substitution pattern and the availability of starting materials.

General Experimental Workflow

The synthesis and verification of a novel substituted isoxazole typically follow a standardized workflow from reaction setup to final characterization.



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Diagram 2: General Experimental Workflow for Isoxazole Synthesis.

Protocol 1: Synthesis via 1,3-Dipolar Cycloaddition

The [3+2] cycloaddition between a nitrile oxide (generated in situ) and an alkyne is one of the most versatile and widely used methods for preparing isoxazoles.^{[20][21][22]}

- Objective: To synthesize a 3,5-disubstituted isoxazole from an aldoxime and a terminal alkyne.
- Materials:
 - Substituted aldoxime (1.0 eq)
 - Terminal alkyne (1.1 eq)
 - Oxidant (e.g., Chloramine-T, diacetoxyiodobenzene) (1.2 eq)
 - Solvent (e.g., Ethanol, Dichloromethane, or Methanol)

- Procedure:
 - To a solution of the substituted aldoxime and the terminal alkyne in the chosen solvent, add the oxidant portion-wise at room temperature.
 - Stir the reaction mixture vigorously. The reaction can be conducted at room temperature or heated (conventional or microwave) to accelerate the in situ formation of the nitrile oxide dipole and subsequent cycloaddition.[\[23\]](#)
 - Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.
 - Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
 - Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na_2SO_4), and concentrate under reduced pressure.
 - Purify the crude product by column chromatography on silica gel to afford the desired substituted isoxazole.

Protocol 2: Synthesis from 1,3-Diketones

The condensation of a 1,3-dicarbonyl compound with hydroxylamine is a classical and straightforward method for synthesizing 3,5-disubstituted isoxazoles.

- Objective: To synthesize a 3,5-disubstituted isoxazole from a 1,3-diketone.
- Materials:
 - 1,3-Diketone (1.0 eq)
 - Hydroxylamine hydrochloride ($\text{NH}_2\text{OH}\cdot\text{HCl}$) (1.1 eq)
 - Base (e.g., Sodium acetate, Sodium hydroxide) (1.2 eq)
 - Solvent (e.g., Ethanol, Acetic Acid)

- Procedure:
 - Dissolve the 1,3-diketone, hydroxylamine hydrochloride, and the base in the solvent in a round-bottom flask.
 - Heat the mixture to reflux and maintain for several hours (typically 2-6 hours).
 - Monitor the reaction by TLC.
 - After completion, cool the reaction mixture to room temperature.
 - Pour the mixture into ice-cold water to precipitate the product.
 - Collect the solid product by filtration, wash with cold water, and dry.
 - Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure 3,5-disubstituted isoxazole.

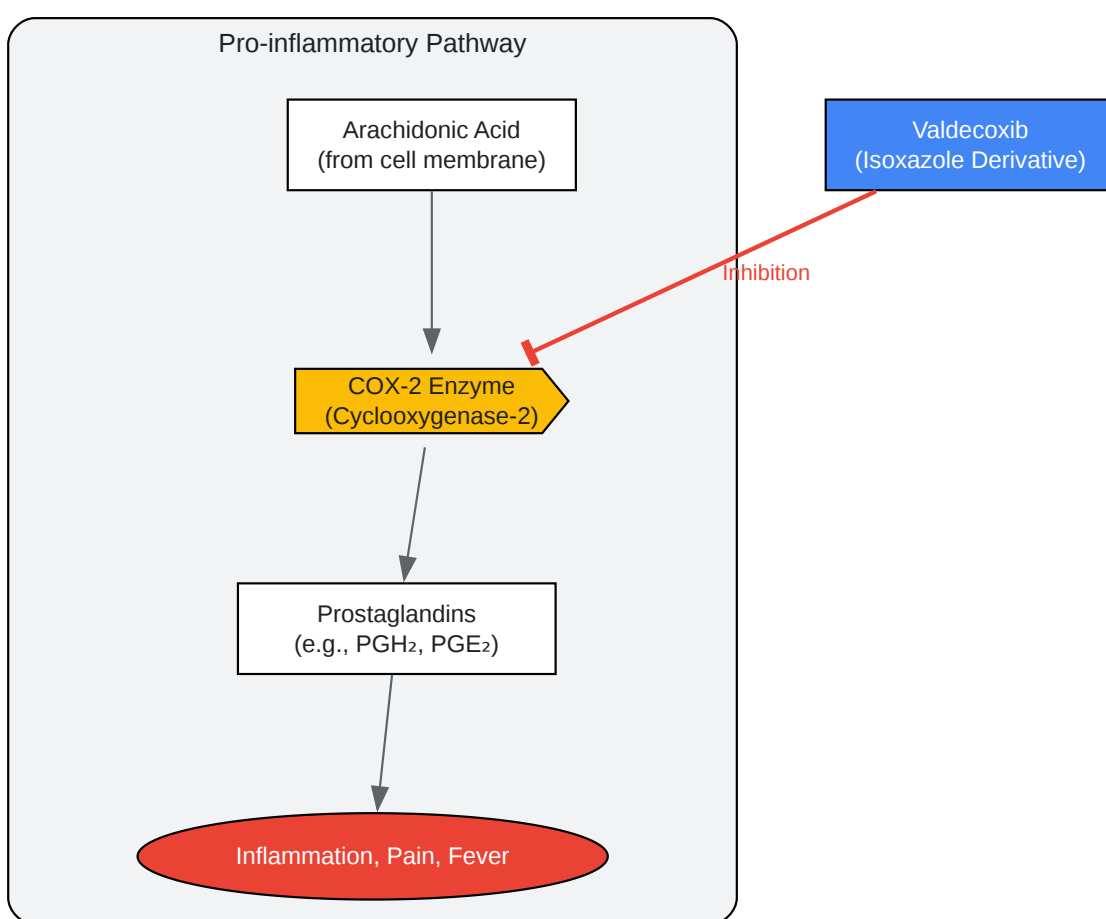
Biological Significance and Role in Drug Development

The isoxazole moiety is considered a "privileged scaffold" in medicinal chemistry, appearing in a wide range of FDA-approved drugs.^{[4][24]} Its derivatives exhibit numerous pharmacological activities, including:

- Anti-inflammatory: As seen in COX-2 inhibitors like Valdecoxib.^[25]
- Anticancer: Via mechanisms such as apoptosis induction and inhibition of tubulin polymerization or histone deacetylases (HDACs).^{[3][26]}
- Antimicrobial: In antibiotics such as Cloxacillin and Sulfamethoxazole.
- Neuropsychiatric: In antipsychotics like Risperidone and in modulators of neurotransmitter receptors like AMPA receptors.^{[27][28][29]}

Case Study: Valdecoxib and COX-2 Inhibition

Valdecoxib is a potent and selective non-steroidal anti-inflammatory drug (NSAID) that specifically inhibits the cyclooxygenase-2 (COX-2) enzyme.[30][31] The COX-2 enzyme is responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation and pain.[25] By selectively blocking COX-2, Valdecoxib reduces inflammation without significantly affecting the COX-1 isoform, which is crucial for maintaining the gastric lining, thereby reducing gastrointestinal side effects associated with non-selective NSAIDs.[32] Although withdrawn from the market due to cardiovascular concerns, its mechanism remains a prime example of isoxazole-based drug action.[25][33]



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Diagram 3: Mechanism of Action of Valdecoxib as a Selective COX-2 Inhibitor.

Conclusion

Substituted isoxazoles represent a fundamentally important class of heterocyclic compounds with tunable physical properties and versatile chemical reactivity. Their amenability to a wide range of synthetic modifications and their proven track record as effective pharmacophores ensure their continued relevance in modern drug discovery. A thorough understanding of their properties, as outlined in this guide, is essential for researchers aiming to design and develop the next generation of isoxazole-based therapeutics.

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